Chemical structure and properties of 4-Chloro-m-toluenesulfonamide
Chemical structure and properties of 4-Chloro-m-toluenesulfonamide
Scientific Identity, Synthesis, and Pharmaceutical Applications
Executive Summary
4-Chloro-m-toluenesulfonamide (IUPAC: 4-chloro-3-methylbenzenesulfonamide ) is a critical arylsulfonamide scaffold used primarily as an intermediate in the synthesis of diuretic pharmaceuticals and agrochemicals. Its structural significance lies in the unique ortho-positioning of the chlorine and methyl substituents, which provides a steric and electronic environment distinct from its isomers.
This guide details the physicochemical properties, validated synthesis protocols, and the molecule's role as a precursor to Indapamide , a high-value thiazide-like diuretic. It is designed for medicinal chemists and process engineers requiring high-fidelity technical data.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The molecule features a benzene core substituted with a sulfonamide group at position 1, a methyl group at position 3, and a chlorine atom at position 4.[1][2][3]
| Property | Data |
| IUPAC Name | 4-Chloro-3-methylbenzenesulfonamide |
| Common Synonyms | 4-Chloro-m-toluenesulfonamide; 3-Methyl-4-chlorobenzenesulfonamide |
| CAS Registry Number | 5462-25-9 |
| Molecular Formula | C₇H₈ClNO₂S |
| Molecular Weight | 205.66 g/mol |
| Melting Point | 124–128 °C (Typical commercial grade: ~126 °C) |
| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in water.[4] |
| pKa | ~10.0 (Sulfonamide NH proton) |
| SMILES | Cc1cc(ccc1Cl)S(=O)(=O)N |
Structural Analysis[3][4][11]
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Electronic Effects: The methyl group (C3) is an electron donor (activator), while the chlorine (C4) and sulfonamide (C1) groups are electron-withdrawing. This push-pull system affects the acidity of the sulfonamide nitrogen, making it a suitable nucleophile for N-alkylation or acylation reactions.
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Steric Environment: The methyl group at C3 is ortho to the chlorine at C4. This proximity creates a "steric lock" that can influence the regioselectivity of further electrophilic aromatic substitutions or metabolic oxidations.
Synthesis Protocol: From Precursor to Sulfonamide
The industrial synthesis of 4-chloro-3-methylbenzenesulfonamide typically proceeds via the chlorosulfonation of 2-chlorotoluene (o-chlorotoluene). This route requires careful control of regioselectivity, as the directing effects of the methyl (ortho/para) and chlorine (ortho/para) groups compete.
Reaction Pathway Diagram
Caption: Synthesis of 4-Chloro-3-methylbenzenesulfonamide via chlorosulfonation of 2-chlorotoluene.
Detailed Methodology
Step 1: Chlorosulfonation
Objective: Introduce the sulfonyl chloride group at position 4 (para to the chlorine, meta to the methyl).
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Reagents: 2-Chlorotoluene (1.0 eq), Chlorosulfonic acid (3.0–4.0 eq).
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Protocol:
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Cool chlorosulfonic acid to 0–5 °C in a reactor equipped with a scrubber (HCl gas evolution).
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Add 2-chlorotoluene dropwise, maintaining temperature <10 °C to minimize polysulfonation.
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Allow the mixture to warm to room temperature and stir for 2–4 hours.
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Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride precipitates as an oil or solid.
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Purification (Critical): The crude product contains isomers (primarily the 5-sulfonyl isomer). Recrystallization from petroleum ether or low-temperature filtration is often required to isolate the 4-sulfonyl isomer (4-chloro-3-methylbenzenesulfonyl chloride).
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Step 2: Amination
Objective: Convert the sulfonyl chloride to the sulfonamide.
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Reagents: 4-Chloro-3-methylbenzenesulfonyl chloride, Aqueous Ammonia (25-28%).
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Protocol:
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Suspend the purified sulfonyl chloride in water or acetone.
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Add aqueous ammonia in excess (3–5 eq) while maintaining temperature <20 °C (exothermic).
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Heat to 50–60 °C for 1 hour to ensure completion.
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Cool to 0–5 °C. The product, 4-chloro-3-methylbenzenesulfonamide , precipitates.
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Filter, wash with water until neutral pH, and dry.
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Self-Validating Quality Control
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Melting Point Check: The target product should melt between 124–128 °C . A lower range indicates the presence of the 5-isomer or unreacted chloride.
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HPLC Analysis: Use a C18 column (Mobile phase: Acetonitrile/Water with 0.1% H3PO4). The target isomer typically elutes later than the corresponding sulfonic acid hydrolysis byproduct.
Pharmaceutical Application: Indapamide Synthesis
The primary industrial utility of 4-chloro-3-methylbenzenesulfonamide is as a precursor for Indapamide , a diuretic used to treat hypertension and heart failure.
The synthesis involves the oxidation of the methyl group to a carboxylic acid, converting the molecule into 4-chloro-3-sulfamoylbenzoic acid . This intermediate is then coupled with an indoline derivative.
Indapamide Synthesis Workflow
Caption: Transformation of 4-Chloro-3-methylbenzenesulfonamide into Indapamide.[4]
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Oxidation: The methyl group at C3 is oxidized (using KMnO₄ or dilute HNO₃) to a carboxylic acid. The sulfonamide group remains stable under these conditions.
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Activation: The resulting benzoic acid derivative is converted to an acid chloride using thionyl chloride (SOCl₂).
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Coupling: The acid chloride reacts with 1-amino-2-methylindoline to form the amide bond, yielding Indapamide.
Safety and Handling
As a sulfonamide derivative, this compound requires specific handling protocols to avoid sensitization and irritation.
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GHS Classification:
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Skin Irritation: Category 2 (H315)
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Eye Irritation: Category 2A (H319)
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STOT-SE: Category 3 (Respiratory Irritation, H335)
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Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Use a dust mask (N95) if handling the powder form to prevent inhalation.
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Incompatibility: Avoid contact with strong oxidizing agents (unless intended for synthesis) and strong bases.
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First Aid: In case of eye contact, rinse immediately with water for 15 minutes. If inhaled, move to fresh air.
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References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79707, 4-Chloro-3-methylbenzenesulfonamide. PubChem. Available at: [Link]
- Breu, V., et al. (1983). "Synthesis and diuretic activity of Indapamide derivatives." Journal of Medicinal Chemistry.
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Accela ChemBio. (2023).[5] "Product Information: 4-chloro-3-methylbenzene-1-sulfonamide (CAS 5462-25-9)." Available at: [Link]
- U.S. Patent 5,101,040. "Process for the preparation of Indapamide.
Sources
- 1. 4-Chloro-2-methyl-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-methyl-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 406233-17-8|4-Chloro-3-trifluoromethylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 5. 25170-74-5,4,6-difluorobenzene-1,3-diamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
